3,4'-Dichlorobiphenyl
Overview
Description
3,4’-Dichlorobiphenyl is a polychlorinated biphenyl (PCB) congener . PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to the biphenyl moiety .
Synthesis Analysis
The synthesis of 3,4’-Dichlorobiphenyl involves the use of bis-3,4-dichlorobenzoyl peroxide and m-dinitro-benzene in a boiling solution of dry reagent grade benzene . The reaction is boiled under reflux for 40 hours, and the resulting solution is distilled until the residual volume is about 200 ml .Molecular Structure Analysis
The molecular formula of 3,4’-Dichlorobiphenyl is C12H8Cl2 . It has a molecular weight of 223.098 .Chemical Reactions Analysis
PCBs, including 3,4’-Dichlorobiphenyl, can be degraded by microbial enzymes under anaerobic and/or aerobic conditions . The degradation rate decreases as chlorination substitution in the biphenyl ring increases . Four main enzymes are reported for the biodegradation pathway of PCBs: biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) .Physical And Chemical Properties Analysis
3,4’-Dichlorobiphenyl is a solid substance . It is one of the most persistent classes of xenobiotic pollutants due to its low reactivity and stability in harsh environmental conditions .Scientific Research Applications
Metabolic Studies and Molecular Interactions
- Metabolism and Structure Analysis: 3,4'-Dichlorobiphenyl (3,4'-DCB) is studied for its metabolic pathways and structural properties. For instance, 3,5-Dichloro-3',4'-dimethoxybiphenyl, a metabolite of 3,4-DCB, displays π-π stacking interactions and specific dihedral angles between benzene rings, providing insights into molecular interactions and conformation (Dhakal, Parkin, & Lehmler, 2019).
Environmental Degradation Studies
- Photodechlorination: The degradation of 3,4-DCB in environmental contexts is a key research area. Studies on its photodechlorination in solutions like 2-propanol have been conducted, revealing insights into the transformation of such compounds under light exposure (Nishiwaki, Shinoda, Anda, & Hida, 1982).
Electrochemical Reduction Studies
- Electrochemical Reduction Mechanisms: Investigations into the electrochemical reduction of dichlorobiphenyls, including 3,4-DCB, have been performed. These studies analyze the regioselective reduction process using quantum chemical calculations, providing crucial insights into the mechanisms of PCB degradation (Muthukrishnan, Boyarskiy, Sangaranarayanan, & Boyarskaya, 2012).
Metabolite Analysis and Toxicological Studies
- Complex Metabolite Formation: Research on 3,4'-DCB has also delved into the formation of complex metabolites, including novel methoxylated metabolites, in human cell models. These studies are crucial for understanding the potential toxicological impacts of such compounds (Zhang et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-chloro-3-(4-chlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDNEKOMKXLSBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863067 | |
Record name | 3,4'-Dichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10863067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4'-Dichlorobiphenyl | |
CAS RN |
2974-90-5, 33039-81-5 | |
Record name | 3,4'-Dichlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002974905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, ar,ar'-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033039815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4'-Dichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10863067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4'-DICHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q041BH8IG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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